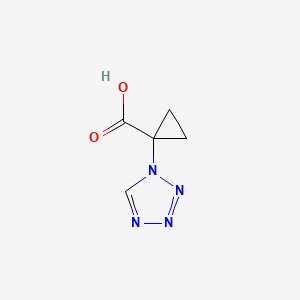

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid

Descripción

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid (CAS: 1565108-36-2) is a cyclopropane derivative featuring a tetrazole ring directly attached to the cyclopropane backbone. Its molecular formula is C₅H₆N₄O₂, with a molecular weight of 154.13 g/mol. The compound combines the structural rigidity of the cyclopropane ring with the electron-deficient tetrazole moiety, which is often employed as a bioisostere for carboxylic acids in medicinal chemistry .

Propiedades

IUPAC Name |

1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c10-4(11)5(1-2-5)9-3-6-7-8-9/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWYPPMAEGLPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the cyclopropane carboxylic acid. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another approach uses the powerful diazotizing reagent FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions . Industrial production methods may involve microwave-assisted reactions to enhance yield and reduce reaction times .

Análisis De Reacciones Químicas

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through delocalization, which may contribute to its biological activity . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Diversity: The target compound’s tetrazole group contrasts with triazole () or benzodioxin () substituents in analogs.

- Cyclopropane Rigidity : All analogs share the cyclopropane ring, which imposes conformational constraints that may enhance target affinity but reduce solubility due to increased hydrophobicity.

Physicochemical Properties

Key Insight : The target compound’s lower molecular weight and tetrazole group may favor better solubility than bulkier analogs, though experimental validation is needed.

Actividad Biológica

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid (CAS Number: 1955554-93-4) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the results of various studies focusing on its biological activity.

- Molecular Formula : C5H6N4O2

- Molecular Weight : 154.13 g/mol

- IUPAC Name : 1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid

The compound features a tetrazole ring attached to a cyclopropane carboxylic acid, which is significant for its biological interactions.

Tetrazole compounds are known for their ability to interact with various enzymes and proteins. The specific interactions of 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

- Binding Interactions : It likely binds to biomolecules, influencing cellular functions and gene expression.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that tetrazole derivatives possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. In vitro studies have reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against standard and clinical strains of bacteria .

- Cytotoxicity : Studies evaluating cytotoxic effects on human cancer cell lines (such as A549 and Caco-2) have indicated that some tetrazole derivatives exhibit low cytotoxicity (IC50 > 100 µM), suggesting a potential for therapeutic applications without harming normal cells .

Antimicrobial Studies

A notable study evaluated the antimicrobial activity of several tetrazole derivatives, including 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid. The findings are summarized in the table below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid | S. epidermidis | 2 - 16 |

| Reference Compound (Ciprofloxacin) | S. epidermidis | 8 - 16 |

The results indicate that the compound shows promising activity against clinical strains of bacteria, potentially outperforming standard antibiotics .

Cytotoxicity Evaluation

In another study assessing cytotoxicity against cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | >100 |

| Caco-2 | >100 |

| HaCaT | >100 |

These results suggest that the compound does not significantly affect normal cell viability while potentially targeting cancer cells .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.